molecular formula C10H14N2 B2356850 (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine CAS No. 1060806-20-3

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine

Cat. No.: B2356850
CAS No.: 1060806-20-3
M. Wt: 162.236
InChI Key: YGKDNTMGHNAFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 6-methylpyridin-2-yl substituent

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Safety and Hazards

The safety information available indicates that “(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine” is classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. It is also classified as Eye Irrit. 2 , indicating it causes eye irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with a cyclopropyl Grignard reagent to form the corresponding alcohol, which is then converted to the amine via reductive amination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Substituted amines with various functional groups.

Mechanism of Action

The mechanism by which (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

  • (1-(2-Methylpyridin-4-yl)cyclopropyl)methanamine
  • Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine

Uniqueness: (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is unique due to the position of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

[1-(6-methylpyridin-2-yl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-3-2-4-9(12-8)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDNTMGHNAFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.